

# Part 1: TTL-315 - A Novel Antimetabolite Targeting Metabolic Vulnerability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML 315	
Cat. No.:	B15580232	Get Quote

#### **Core Mechanism of Action**

TTL-315, or 2-mercaptopropionyl glycine disulfide, is a novel antimetabolite that selectively targets cancer cells in the nutrient-deprived tumor microenvironment.[1][2] Its mechanism of action is conditional on glucose deprivation, a common feature in solid tumors due to high metabolic rates and poor vascularization.[1]

In glucose-deprived cancer cells, TTL-315 disrupts thiol homeostasis, which is crucial for cell survival, leading to cell death.[1][2] Normal cells, in the presence of adequate glucose, can detoxify TTL-315 by reducing it to 2-mercaptopropionyl glycine, a compound with a known safety profile.[2] This conditional cytotoxicity provides a therapeutic window for targeting tumors while sparing healthy tissue. Furthermore, TTL-315 has been shown to cooperate with DNA-damaging agents like cisplatin to induce tumor regression.[1][2]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies on the efficacy of TTL-315.

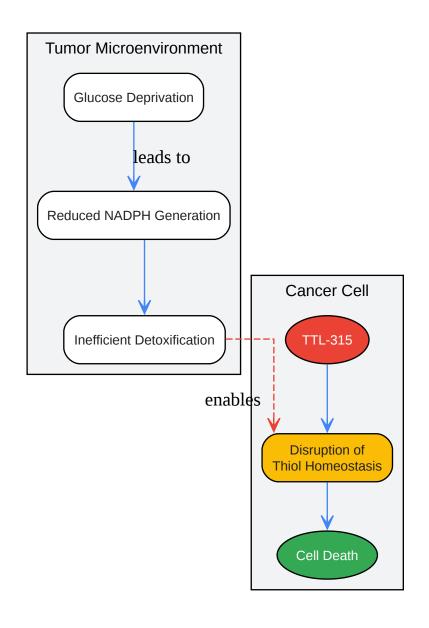
Table 1: In Vivo Efficacy of TTL-315 in a Rat Mammary Carcinoma Model (MATB-III)



Treatment Group	Initial Mean Tumor Volume (mm³)	Outcome	Reference
TTL-315 (40 mg/kg)	Palpable tumors	Fully prevented tumor outgrowth	[1]
TTL-315 (40 mg/kg)	>2400	Slowed tumor outgrowth	[1]
Cisplatin only	2948 ± 180	-	[1]
Cisplatin + TTL-315	2402 ± 218	Tumor regression	[1]

## **Signaling Pathway and Mechanism of Action Diagrams**





Click to download full resolution via product page

Caption: Mechanism of TTL-315 in glucose-deprived cancer cells.

### **Experimental Protocols**

Cell Viability Assay:

- Equal numbers of cancer cells (e.g., RIE/neuT) were seeded in normal growth media.[1]
- The following day, the media was replaced with either glucose-containing or glucose-free media.[1]



- Four hours later, TTL-315 or a vehicle control was added at specified concentrations.[1]
- · Cells were incubated for 24 hours.
- Cell viability was assessed using an assay that monitors thiol homeostasis. The surviving fraction was calculated relative to the number of viable cells at the time of drug addition.[1]

#### In Vivo Tumor Growth Studies:

- Preclinical rodent models of breast (MATB-III, MMTV-neu), lung, and skin cancer were used.
   [1]
- For prevention studies, treatment with TTL-315 (e.g., 40 mg/kg) began when tumors became palpable.[1]
- For established tumor studies, treatment was initiated when tumors reached a bulky size (e.g., >2400 mm³).[1]
- In combination studies, cisplatin (e.g., 2 mg/kg) was administered with TTL-315.[1]
- Tumor volumes were measured regularly to assess treatment efficacy.[1]

# Part 2: INX-315 - A Selective CDK2 Inhibitor for Advanced Cancers Core Mechanism of Action

INX-315 is an orally bioavailable, selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] CDK2 is a key regulator of cell cycle progression, and its overexpression is common in many cancers.[3] INX-315 selectively binds to and inhibits the activity of CDK2, which leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. [3]

Preclinical studies have demonstrated that INX-315 is effective in cancers with amplification of the CCNE1 gene, which leads to increased CDK2 activity.[4] It has also shown efficacy in breast cancers that have developed resistance to CDK4/6 inhibitors, a common clinical



challenge.[4][5] In these contexts, INX-315 induces a state of therapy-induced senescence, providing durable control of tumor growth.[5]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical and clinical studies of INX-315.

Table 2: In Vitro Activity of INX-315 in Cancer Cell Lines

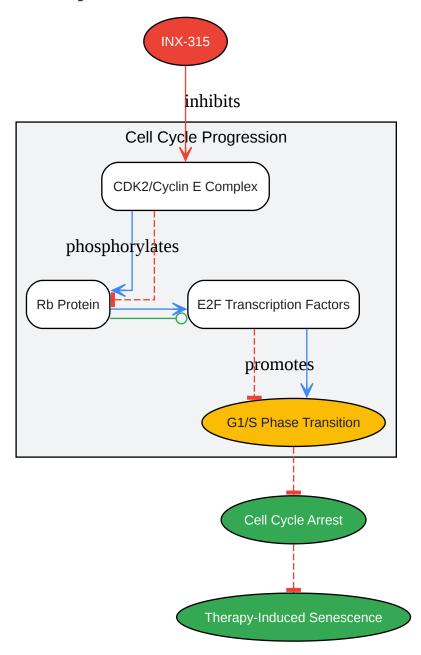
Cell Line	Treatment	Concentration	Effect	Reference
Ovarian and Gastric (CCNE1- amplified)	INX-315	10 to 1000 nM	Dose-dependent G1 cell cycle arrest and proliferation inhibition	[6]
MCF7 (Parental)	INX-315 + Abemaciclib (500 nmol/L)	-	Concurrent treatment	[5]
MCF7 (Abemaciclib- resistant)	INX-315	300 nmol/L	Reinstates senescence	[5]
T47D (Abemaciclib- resistant)	INX-315	100 nmol/L	Reinstates senescence	[5]

Table 3: Interim Phase 1/2 Clinical Trial Data (INX-315-01)



Patient Population	Outcome	Percentage of Patients	Reference
ER+/HER2- Breast Cancer	Partial Response	10%	[7]
ER+/HER2- Breast Cancer	Stable Disease	50%	[7]

## **Signaling Pathway and Mechanism of Action Diagrams**





Click to download full resolution via product page

Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.

#### **Experimental Protocols**

Dose-Response Curves for Cell Viability:

- Cancer cell lines (e.g., MCF7, T47D), including parental and drug-resistant variants, were cultured.
- Cells were treated with a range of concentrations of INX-315 for 7 days.
- For combination treatments, a fixed concentration of a CDK4/6 inhibitor (e.g., 500 nmol/L abemaciclib) was used.[5]
- Cell viability was measured to generate dose-response curves and determine sensitivity.

Senescence Assay (Beta-Galactosidase Staining):

- Cells were treated with the specified drugs (e.g., INX-315, abemaciclib) for 7 days.[5]
- After treatment, cells were stained for beta-galactosidase activity, a marker for cellular senescence.[5]
- The integrated beta-galactosidase signal per cell was quantified using microscopy and image analysis software.[5]

Phase 1/2 Clinical Trial (INX-315-01):

- Patient Population: Patients with recurrent advanced/metastatic cancer, including HR+/HER2- breast cancer progressing after CDK4/6 inhibitors, and CCNE1-amplified solid tumors.[8][9]
- Study Design: An open-label, dose-escalation, and dose-expansion study conducted in three parts:
  - Part A: INX-315 monotherapy dose escalation and combination with fulvestrant.



- Part B: Ovarian cancer monotherapy dose expansion.
- Part C: Combination therapy with abemaciclib and fulvestrant in breast cancer.
- Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include pharmacokinetics and preliminary antitumor activity.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antimetabolite TTL-315 selectively kills glucose-deprived cancer cells and enhances responses to cytotoxic chemotherapy in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimetabolite TTL-315 selectively kills glucose-deprived cancer cells and enhances responses to cytotoxic chemotherapy in preclinical models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. petermac.org [petermac.org]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incyclix Bio's CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. Incyclix Bio Reports Phase 1/2 Trial Data for INX-315 in Resistant ER+/HER2- Breast Cancer and CCNE1-Amplified Tumors [synapse.patsnap.com]
- 8. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of INX-315 in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Part 1: TTL-315 A Novel Antimetabolite Targeting Metabolic Vulnerability]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15580232#ml-315-mechanism-of-action-in-cancercells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com